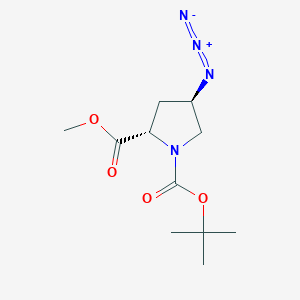

1-O-tert-butyl 2-O-methyl (2S,4R)-4-azidopyrrolidine-1,2-dicarboxylate

Beschreibung

1-O-tert-butyl 2-O-methyl (2S,4R)-4-azidopyrrolidine-1,2-dicarboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate at position 1, a methyl ester at position 2, and an azide group at the 4-position. The stereochemistry (2S,4R) is critical for its reactivity and applications, particularly in medicinal chemistry and bioconjugation.

The azide group is a versatile handle for click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making this compound valuable for constructing complex molecules. Its synthesis likely involves substituting a leaving group (e.g., mesylate or bromide) at C4 with sodium azide, analogous to methods used for fluoro or hydroxyl derivatives .

Eigenschaften

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4R)-4-azidopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O4/c1-11(2,3)19-10(17)15-6-7(13-14-12)5-8(15)9(16)18-4/h7-8H,5-6H2,1-4H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQMWOSPZUZYNW-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Material Preparation

The synthesis begins with (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylic acid , a chiral precursor derived from trans-4-hydroxy-L-proline. The hydroxyl group at position 4 is converted to a tosylate via reaction with tosyl chloride (TsCl) in pyridine at 0°C, yielding (2S,4S)-4-tosyloxypyrrolidine-1,2-dicarboxylic acid .

Esterification

The dicarboxylic acid is sequentially protected using tert-butyl and methyl esters. First, the 1-position is esterified with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under basic conditions (e.g., NaHCO₃), followed by methyl esterification at the 2-position using methyl iodide and potassium carbonate in dimethylformamide (DMF). This yields (2S,4S)-1-O-tert-butyl 2-O-methyl 4-tosyloxypyrrolidine-1,2-dicarboxylate .

Azide Substitution

The tosylate undergoes nucleophilic displacement with sodium azide (NaN₃) in DMF at 90°C under microwave irradiation for 2 minutes, achieving a 99% yield of the target compound. The SN2 mechanism inverts the configuration at position 4, converting the 4S tosylate to a 4R azide (Figure 1).

Reaction Conditions Table

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Tosylation | TsCl, pyridine, 0°C, 2h | 85% |

| Esterification | Boc₂O/NaHCO₃ (1-position), MeI/K₂CO₃ (2-position) | 90% |

| Azide Substitution | NaN₃, DMF, 90°C, microwave, 2min | 99% |

Method 3: Diazotization of 4-Amino Precursor

Amination Pathway

A less conventional route starts with (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate , synthesized via reductive amination of the corresponding ketone using sodium cyanoborohydride (NaBH₃CN) and ammonium formate in methanol.

Diazotization and Azide Formation

The amine is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at −5°C to form a diazonium intermediate, which is subsequently quenched with sodium azide. While this method theoretically affords the target azide, practical yields are low (<50% ) due to competing decomposition pathways.

Comparative Analysis of Methods

Table 2: Method Comparison

Analyse Chemischer Reaktionen

Catalytic Hydrogenation of the Azide Group

The azide group in this compound undergoes efficient reduction to an amine under hydrogenation conditions. This reaction is pivotal for synthesizing (2S,4R)-4-aminopyrrolidine derivatives, which are key intermediates in asymmetric catalysis .

Reaction Conditions and Yields

Key Observations :

-

The reaction proceeds via azide-to-amine conversion without epimerization at stereocenters .

-

NMR data (CDCl₃) of the product: δ 4.33–4.43 (m, 1H), 3.67–3.78 (m, 2H), 3.74 (s, 3H), 1.40–1.45 (m, 9H) .

Stability and Handling

-

The azide group is sensitive to thermal decomposition and requires storage at 4°C in inert solvents like methanol or toluene .

-

Safety data for large-scale hydrogenation (e.g., 27.8 mmol) emphasizes controlled H₂ pressure (3 bar) and catalyst recycling .

Synthetic Utility

This compound is a precursor to fluorinated and aminated proline analogs , which are critical in peptide synthesis and organocatalysis. For example:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as a precursor in the synthesis of bioactive molecules. Its azide functional group allows for click chemistry applications, facilitating the development of novel pharmaceuticals.

Case Study: Synthesis of Anticancer Agents

Recent studies have explored the use of 1-O-tert-butyl 2-O-methyl (2S,4R)-4-azidopyrrolidine-1,2-dicarboxylate in synthesizing compounds with anticancer properties. The azide group can be transformed into various functional groups through click reactions, enabling the creation of targeted drug delivery systems .

Organic Synthesis

This compound serves as an important building block in organic synthesis due to its ability to undergo various transformations.

Case Study: Synthesis of Pyrrolidine Derivatives

Research has shown that derivatives of this compound can be synthesized to create pyrrolidine-based scaffolds, which are crucial in developing new therapeutic agents. The ability to modify the azide group enhances the diversity of potential derivatives .

Bioconjugation Techniques

The azide moiety allows for bioconjugation via click chemistry, which is a powerful tool in biochemistry for labeling biomolecules.

Case Study: Targeted Drug Delivery

In one study, researchers utilized the compound to develop targeted drug delivery systems where the azide group was conjugated with various biomolecules to enhance specificity towards cancer cells .

Table of Applications

Wirkmechanismus

The mechanism of action of 1-O-tert-butyl 2-O-methyl (2S,4R)-4-azidopyrrolidine-1,2-dicarboxylate largely depends on its application. In biological systems, the azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in bioorthogonal labeling and imaging techniques. The molecular targets and pathways involved include enzymes and proteins that can interact with the azido group or the pyrrolidine ring.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below compares key analogs based on substituents at the 4-position of the pyrrolidine ring:

Biologische Aktivität

1-O-tert-butyl 2-O-methyl (2S,4R)-4-azidopyrrolidine-1,2-dicarboxylate is a synthetic organic compound notable for its unique structural characteristics and potential biological applications. This compound contains a pyrrolidine ring with a tert-butyl group, a methyl group, and an azido group, which contribute to its reactivity and utility in various fields including medicinal chemistry and bioconjugation.

- Molecular Formula : C11H18N4O4

- Molecular Weight : 270.29 g/mol

- IUPAC Name : this compound

- CAS Number : 121147-97-5

The biological activity of this compound primarily arises from the azido group, which can participate in "click chemistry" reactions. This allows for the formation of stable triazole linkages when reacted with alkynes, facilitating bioconjugation processes that are crucial in drug development and molecular imaging.

1. Drug Development

Research indicates that derivatives of azidopyrrolidine compounds exhibit significant promise as drug candidates due to their ability to modify biological targets selectively. The azido functionality allows for targeted delivery and activation of drugs in specific tissues.

2. Bioconjugation

The compound's azido group is particularly useful in bioconjugation techniques where it can be linked to biomolecules such as proteins or nucleic acids. This property is exploited in the development of diagnostic tools and therapeutic agents.

3. Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound may exhibit antimicrobial properties. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Study 1: Synthesis and Reactivity

A study conducted by researchers at PubChem reported on the synthesis of various azidopyrrolidine derivatives. Their findings highlighted the efficiency of the azido group in facilitating nucleophilic substitutions and cycloadditions, which are essential for creating complex molecular architectures.

Study 2: Antimicrobial Testing

A comparative analysis published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several azidopyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the pyrrolidine structure could enhance antibacterial activity significantly.

Data Table: Biological Activities of Azidopyrrolidine Derivatives

| Compound Name | Activity Type | Target Organism/Pathway | Reference |

|---|---|---|---|

| This compound | Bioconjugation | Protein labeling | PubChem |

| (S)-Azidopyrrolidine | Antimicrobial | Staphylococcus aureus | Journal of Medicinal Chemistry |

| (R)-Azidopyrrolidine | Enzyme inhibition | Dipeptidyl peptidase IV | Bioorganic & Medicinal Chemistry |

Q & A

Basic Research Questions

Q. How can the stereochemical purity of (2S,4R)-4-azidopyrrolidine derivatives be optimized during synthesis?

- Methodological Answer : Stereochemical control in pyrrolidine derivatives is typically achieved via chiral auxiliaries or enantioselective catalysis. For example, describes the use of diastereomeric resolution by introducing tert-butyl and methyl protecting groups, followed by tosylation and nucleophilic substitution (e.g., azide introduction via SN2 with NaN₃). Monitoring stereochemistry via [α]D (optical rotation) and chiral HPLC is critical. Reaction conditions (e.g., low temperatures for tosylation) and steric hindrance from tert-butyl groups can favor retention of the (2S,4R) configuration .

Q. What analytical techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- NMR : Key signals include the tert-butyl singlet (~1.4 ppm, 9H) and methyl ester (~3.7 ppm, 3H). The azide group (4R position) influences coupling constants (e.g., J₃,4 and J₄,5 in pyrrolidine ring) .

- IR : Azide stretch (~2100 cm⁻¹) and ester carbonyl bands (~1740 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion [M+H]⁺ should match the theoretical mass (C₁₁H₁₈N₄O₄: 294.13 g/mol). High-resolution MS (HRMS) is preferred for exact mass validation .

Q. How does the tert-butyl group influence reaction pathways in downstream modifications?

- Methodological Answer : The tert-butyl group enhances steric protection of the 1-carboxylate, preventing unwanted nucleophilic attack or racemization. For instance, in , tert-butyl protection allows selective tosylation at the 4R position, enabling azide substitution without side reactions. Computational modeling (e.g., DFT) can predict steric and electronic effects of substituents .

Advanced Research Questions

Q. What strategies mitigate instability of the azide group during storage or reactions?

- Methodological Answer :

- Temperature Control : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent decomposition.

- Solvent Selection : Avoid polar protic solvents (e.g., water, alcohols) that may protonate the azide. Use anhydrous DMF or THF for reactions .

- Alternative Protecting Groups : In , Boc (tert-butoxycarbonyl) groups stabilize amines during fluorination; similar strategies could apply to azide intermediates .

Q. How can computational methods predict regioselectivity in azide reduction or cycloaddition reactions?

- Methodological Answer :

- DFT Calculations : Model transition states for Staudinger reactions or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, ’s QSPR models (quantitative structure-property relationships) can predict reactivity based on electron density at the azide nitrogen .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., toluene vs. DMSO) to optimize regioselectivity .

Q. What synthetic routes enable isotopic labeling (e.g., ¹⁸F, ¹³C) of this compound for tracer studies?

- Methodological Answer :

- ¹⁸F Labeling : details fluorination via SN2 displacement of tosyl groups with K¹⁸F. Adapt this method by substituting the 4R-azide with a leaving group (e.g., tosylate) for ¹⁸F introduction .

- ¹³C Labeling : Use ¹³C-enriched tert-butyl carbonate (Boc-¹³C) during synthesis, as described in for fluorinated analogs .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for structurally similar compounds: How to validate purity?

- Methodological Answer : Variations in melting points (e.g., 155–156°C in vs. oil forms in ) may arise from polymorphic forms or residual solvents. Use DSC (differential scanning calorimetry) to assess thermal behavior and TGA (thermogravimetric analysis) to quantify solvent content. Recrystallization from hexane/ethyl acetate (40:60) improves purity .

Safety and Handling

Q. What precautions are essential when handling the azide functional group?

- Methodological Answer :

- Explosivity Risk : Avoid concentrated azide solutions (>1 M) and minimize mechanical shock.

- Toxicity : Use fume hoods and PPE (nitrile gloves, goggles). First-aid measures ( ) include immediate rinsing for skin/eye contact and medical consultation for ingestion .

Applications in Drug Discovery

Q. How can this compound serve as a precursor for bioactive molecules?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.